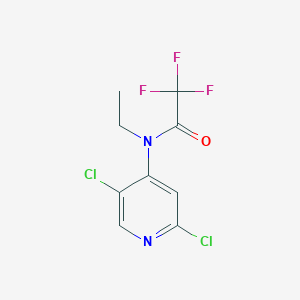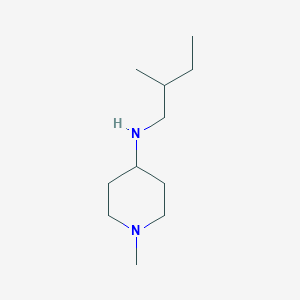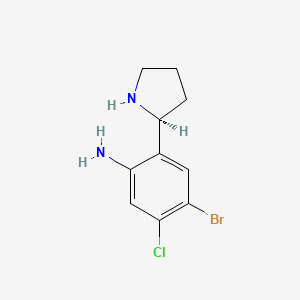
(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of (S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline typically involves the construction of the pyrrolidine ring followed by the introduction of the bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol (S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline is unique due to its specific halogen substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12BrClN2 |
|---|---|
Molecular Weight |
275.57 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H12BrClN2/c11-7-4-6(9(13)5-8(7)12)10-2-1-3-14-10/h4-5,10,14H,1-3,13H2/t10-/m0/s1 |
InChI Key |
REKYSFFZSWWBSC-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2N)Cl)Br |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


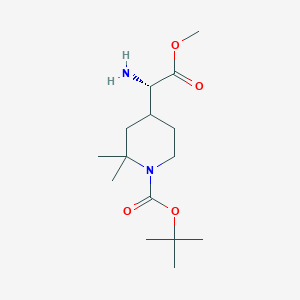
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
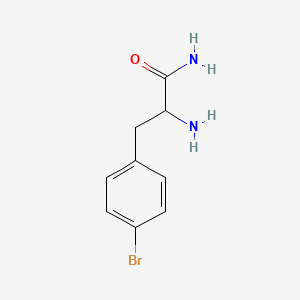
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
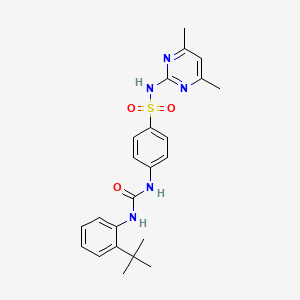
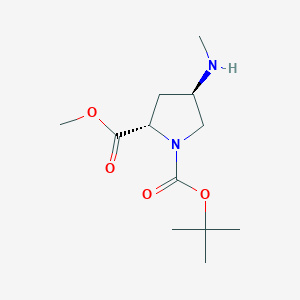
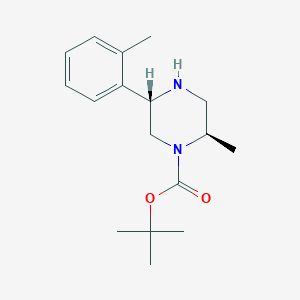
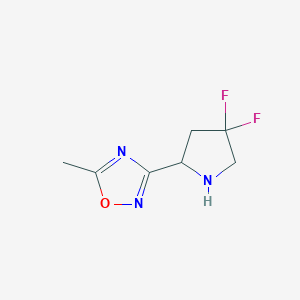
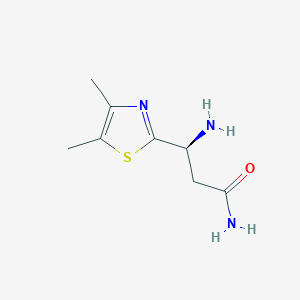
![(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13337273.png)
